3'-Bromoisosafrole
Description
Contextualization within Benzodioxole Chemistry
3'-Bromoisosafrole belongs to the chemical class of 1,3-benzodioxoles, which are compounds featuring a benzene (B151609) ring fused to a five-membered 1,3-dioxole (B15492876) ring. ontosight.ailibretexts.org This core structure is a key feature in numerous naturally occurring and synthetic molecules. The benzodioxole moiety is recognized for its role in various bioactive compounds and serves as a common building block in medicinal chemistry and organic synthesis. ontosight.ailibretexts.org The introduction of a bromine atom onto the propenyl side chain at the 3'-position, as seen in this compound, significantly alters the electronic properties and reactivity of the parent isosafrole molecule, creating a valuable intermediate for further chemical transformations. ontosight.ai
Significance as a Synthetic Precursor and Target Molecule
The primary significance of this compound in chemical research lies in its utility as a synthetic precursor. ontosight.ai The presence of a bromine atom creates an electrophilic site and a good leaving group, facilitating a range of chemical reactions. It is a target molecule for synthetic chemists aiming to create more complex derivatives. Its derivatives have been explored for their potential as intermediates in the synthesis of complex molecules with potential therapeutic properties. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
42461-89-2 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-[(E)-3-bromoprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7H2/b2-1+ |
InChI Key |
SXLQGBDEYDVFKV-OWOJBTEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/CBr |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCBr |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Bromoisosafrole
Established Synthetic Routes to 3'-Bromoisosafrole
Established methods for the synthesis of this compound are centered on electrophilic bromination, a reaction class that is highly dependent on the choice of reagents and the inherent chemical properties of the starting material, isosafrole.
Electrophilic Bromination Approaches and Conditions
The primary method for synthesizing this compound is through allylic bromination, which involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. chadsprep.com This reaction is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent. chadsprep.comwikipedia.org NBS is favored over molecular bromine (Br₂) for allylic bromination because it provides a low, constant concentration of bromine radicals, which minimizes competing electrophilic addition reactions across the double bond. chadsprep.commasterorganicchemistry.com
The reaction is generally carried out by refluxing a solution of isosafrole and NBS in a non-polar solvent, such as anhydrous carbon tetrachloride (CCl₄). wikipedia.org The process requires a radical initiator to begin the reaction. chadsprep.com Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, and initiation can also be achieved through irradiation with UV light. wikipedia.org This specific type of allylic bromination is known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com Maintaining anhydrous (water-free) conditions is critical, as the presence of water can lead to the hydrolysis of the desired product. wikipedia.org
The mechanism proceeds via a free radical chain reaction. It begins with the initiation step, where the initiator generates a bromine radical from NBS. chemistrysteps.com This is followed by propagation steps where the bromine radical abstracts an allylic hydrogen from isosafrole, creating a resonance-stabilized allylic radical. chemistrysteps.com This radical then reacts with a bromine molecule (generated in low concentrations from the reaction of NBS with HBr) to form this compound and a new bromine radical, continuing the chain. chemistrysteps.comorganic-chemistry.org
| Reagent/Condition | Purpose | Typical Implementation |
| Brominating Agent | Source of bromine | N-Bromosuccinimide (NBS) chadsprep.comwikipedia.org |
| Precursor | Starting material | Isosafrole |
| Solvent | Reaction medium | Anhydrous Carbon Tetrachloride (CCl₄) wikipedia.org |
| Initiator | Starts the radical reaction | AIBN, Benzoyl Peroxide, or UV light wikipedia.org |
| Temperature | Provides energy for reaction | Reflux wikipedia.org |
Precursor Dependence in Synthesis (e.g., Isosafrole)
The synthesis of this compound is fundamentally dependent on its precursor, isosafrole. Isosafrole is an organic compound that can be obtained from the essential oil of plants like sassafras or synthesized from other chemical precursors such as catechol. wikipedia.orgerowid.org
The structure of isosafrole dictates the outcome of the bromination reaction. Isosafrole possesses a propenyl side chain attached to a methylenedioxybenzene ring. The key feature for this synthesis is the presence of allylic hydrogens—hydrogens on the carbon atom adjacent to the double bond in the propenyl group. These hydrogens are particularly susceptible to abstraction by radicals because the resulting allylic radical is stabilized by resonance. chemistrysteps.com This inherent stability of the allylic radical intermediate is the driving force for the high selectivity of the bromination at the 3'-position. chemistrysteps.com
Alternative precursors like safrole, an isomer of isosafrole where the double bond is at the end of the side chain, would lead to a different major product upon bromination. While safrole also has allylic hydrogens, their chemical environment is different, which would result in bromination at a different position. The acid-catalyzed isomerization of safrole can be a source of isosafrole. mdma.ch Therefore, the precise structure of the precursor is critical for obtaining this compound.
Novel and Advanced Synthetic Approaches
While the Wohl-Ziegler reaction is a well-established method, ongoing research in organic synthesis seeks to develop more efficient, sustainable, and selective reaction pathways.
Development of Efficient Reaction Pathways
Modern synthetic chemistry aims to improve upon traditional methods by using milder conditions, reducing reaction times, and increasing yields. For bromination reactions, alternatives to traditional solvents and initiators are being explored. For instance, protocols using in situ generation of Br₂ from hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂) offer a safer alternative to handling molecular bromine directly. nih.gov While not specifically detailed for this compound, such methods are broadly applicable for electrophilic brominations and could be adapted. nih.gov
Another approach involves the use of different brominating agents. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can sometimes offer advantages over NBS. Furthermore, advancements in reaction technology, such as the use of microwave irradiation, have been shown to significantly shorten reaction times for bromination of certain organic compounds, offering a potential pathway for more efficient synthesis. researchgate.net
Catalytic Synthesis Innovations
The development of catalytic systems for bromination reactions is an area of active research. While the traditional NBS-based synthesis is initiated rather than truly catalyzed, modern approaches explore the use of catalysts to enhance reaction efficiency and selectivity. For example, iodine has been used as a catalyst in various organic transformations, including the synthesis of certain heterocyclic compounds under microwave irradiation, demonstrating its potential as a Lewis acid catalyst. mdpi.com
Iron(III) has also been shown to catalyze multicomponent reactions for synthesizing complex molecules, indicating the potential for transition metal catalysis in related synthetic pathways. rsc.org While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, the broader field of C-H functionalization and halogenation is rich with catalytic innovations that could potentially be applied to this synthesis.
Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of this compound can result in stereoisomers. The double bond in the isosafrole precursor can exist as either the (E) or (Z) isomer. Furthermore, the 3'-carbon in the product is a stereocenter, meaning that (R) and (S) enantiomers can be formed.
Standard radical bromination reactions, such as the one using NBS, are generally not stereoselective. chemistrysteps.com The reaction proceeds through a planar or rapidly inverting radical intermediate. The incoming bromine atom can attack this intermediate from either face with roughly equal probability, typically leading to a racemic mixture (an equal mixture of R and S enantiomers). chemistrysteps.com If the starting isosafrole is a mixture of (E) and (Z) isomers, the product will be a more complex mixture of diastereomers.
Achieving stereoselectivity in such a synthesis would require the use of chiral reagents or catalysts that can control the spatial orientation of the reaction. While the development of stereoselective radical reactions is an advanced topic in organic chemistry, specific examples applied to this compound are not detailed in the provided search results. However, the synthesis of other complex molecules, such as the natural product (–)-Agelastatin A, demonstrates the use of sophisticated catalytic methods to achieve high levels of diastereocontrol in reactions involving the formation of new bonds at stereocenters. nih.gov Such principles could theoretically be applied to develop a stereoselective synthesis of a specific stereoisomer of this compound.
Diastereoselective and Enantioselective Methodologies
The addition of bromine to the double bond of isosafrole can theoretically lead to a racemic mixture of (3'R,4'S)- and (3'S,4'R)-threo-dibromides and (3'R,4'R)- and (3'S,4'S)-erythro-dibromides, followed by elimination to form this compound. However, achieving stereoselectivity in this process requires methodologies that can favor the formation of one stereoisomer over the others.
Diastereoselective Approaches:
Diastereoselective bromination of alkenes is often achieved through substrate control, where the inherent chirality of the starting material directs the approach of the incoming electrophile. In the case of achiral isosafrole, diastereoselectivity can be induced by employing chiral reagents or catalysts that create a chiral environment around the double bond.
One potential strategy involves the use of chiral N-bromoamides in the presence of a Lewis acid. While specific studies on isosafrole are not prevalent in the reviewed literature, research on other propenylbenzene derivatives has shown that the choice of the chiral N-bromoamide and the Lewis acid can influence the diastereomeric ratio of the resulting brominated products. doi.org The steric and electronic properties of both the substrate and the chiral reagent play a crucial role in determining the facial selectivity of the bromine addition.
Enantioselective Approaches:
Enantioselective bromination aims to produce a single enantiomer of this compound. This is typically achieved through catalysis, where a small amount of a chiral catalyst regenerates throughout the reaction to produce a large amount of an enantioenriched product.
Catalytic enantioselective halogenation of alkenes is a rapidly developing field. rsc.org Chiral catalysts, such as those based on transition metals or organocatalysts, can activate the brominating agent and/or the alkene, leading to a highly enantioselective transformation. For instance, chiral phosphoric acids have been shown to be effective catalysts in various asymmetric reactions, including halogenations. rsc.org The mechanism often involves the formation of a chiral ion pair between the catalyst and the electrophile, which then delivers the bromine atom to the alkene in a stereocontrolled manner.
Another promising approach is the use of chiral Lewis base catalysts, such as amino-thiocarbamates, which can activate N-bromoamide reagents. rsc.org These catalysts are proposed to form a chiral halogenating species that reacts with the alkene with high enantioselectivity. The development of such catalysts for the specific application to isosafrole and its derivatives remains an area of active research.
Chiral Auxiliaries and Catalysts in Stereocontrol
The use of chiral auxiliaries is a well-established strategy for stereocontrol in organic synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. While no specific examples of the use of chiral auxiliaries for the synthesis of this compound were found in the reviewed literature, the principles can be extrapolated from studies on other chiral alkenes.
For instance, a chiral alcohol could be esterified with a derivative of isosafrole containing a carboxylic acid functionality. The resulting chiral ester could then be subjected to bromination. The bulky chiral auxiliary would shield one face of the double bond, leading to a diastereoselective addition of bromine. Subsequent removal of the chiral auxiliary would yield enantioenriched this compound.
In the realm of catalysis, several classes of chiral catalysts have shown promise in the asymmetric bromination of alkenes.
| Catalyst Type | Example | Proposed Activation Mode | Potential for this compound Synthesis |
| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Formation of a chiral ion pair with the electrophile. rsc.org | High potential due to their success in various asymmetric halogenations. |
| Chiral Lewis Bases | Amino-thiocarbamates | Activation of N-bromoamide reagents to form a chiral halogenating species. rsc.org | Promising for enantioselective bromofunctionalization of isosafrole. |
| Transition Metal Complexes | Scandium triflate–N,N′-dioxide complexes | Lewis acidic activation of the substrate and/or the brominating agent. rsc.org | Could be effective, but substrate coordination and catalyst stability are key. |
The successful application of these catalysts to the synthesis of this compound would depend on optimizing the reaction conditions, including the choice of solvent, temperature, and the specific brominating agent used.
Mechanistic Insights into Stereochemical Outcomes
The stereochemical outcome of the bromination of alkenes is fundamentally determined by the mechanism of the reaction. The classical mechanism for the addition of bromine to an alkene involves the formation of a cyclic bromonium ion intermediate. youtube.commasterorganicchemistry.com
The Bromonium Ion Mechanism and Anti-Addition:
This inherent anti-diastereoselectivity of the bromonium ion pathway is a key factor in controlling the stereochemistry. For a trans-alkene like isosafrole, anti-addition would lead to the formation of the erythro-dibromide.
Influence of Chiral Catalysts on the Mechanism:
In a catalytically controlled enantioselective bromination, the chiral catalyst interacts with the reactants to create a diastereomeric transition state, leading to the preferential formation of one enantiomer.
For example, with a chiral phosphoric acid catalyst, it is proposed that the catalyst forms a chiral ion pair with the cationic intermediate (or a species leading to it). This chiral environment dictates the trajectory of the nucleophilic attack, favoring one enantiomer over the other. rsc.org
Similarly, chiral Lewis base catalysts are thought to activate the brominating agent (e.g., an N-bromoamide) to form a chiral electrophilic halogenating species. rsc.org This chiral reagent then reacts with the alkene in a highly organized transition state, leading to high levels of enantioselectivity.
The precise nature of the transition states and the non-covalent interactions that govern the stereochemical outcome are often elucidated through a combination of experimental studies and computational modeling. researchgate.netacs.org Understanding these mechanistic details is crucial for the rational design of new and more effective catalysts for the stereoselective synthesis of compounds like this compound.
Insufficient Information to Generate Article on the Chemical Reactivity of this compound
Following a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information to construct a detailed and scientifically accurate article on the chemical reactivity and reaction mechanisms of this compound as per the requested outline.
The search yielded general principles of organic chemistry reactions that are theoretically applicable to the structure of this compound. This includes fundamental concepts of electrophilic, nucleophilic, and radical reactions, as well as general discussions on reaction intermediates, kinetics, thermodynamics, and selectivity. For instance, information was found on allylic bromination using N-bromosuccinimide (NBS) libretexts.orgucalgary.camasterorganicchemistry.com, electrophilic addition to alkenes libretexts.orgsavemyexams.comwikipedia.orgksu.edu.salibretexts.org, and nucleophilic substitution mechanisms (SN1 and SN2) on related alkyl halides pearson.comwikipedia.org.
Without studies that have used this compound as a substrate to investigate its reaction pathways, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. The strict adherence to an outline focused solely on this compound cannot be fulfilled due to the absence of specific data on its chemical behavior in the provided search results.
Therefore, the generation of a professional and authoritative article as requested is not possible at this time. Further experimental or computational research published in peer-reviewed sources would be necessary to provide the specific details required for each section and subsection of the proposed outline.
Table of Mentioned Compounds
Since the article could not be generated, a table of compounds is not applicable.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The C-Br bond in 3'-Bromoisosafrole is susceptible to attack by nucleophiles. As an allylic halide, it can undergo substitution reactions. For example, it can react with amines, such as ammonia (B1221849) or methylamine, to displace the bromide and form the corresponding amine derivative. This reactivity is central to its use as a synthetic intermediate.
Role in Organometallic Chemistry
Although specific examples involving this compound are not prominent in the literature, its structure as a vinylic/allylic halide suggests it could participate in various organometallic reactions. It could potentially form a Grignard reagent by reacting with magnesium metal in an ether solvent. adichemistry.comtestbook.comlibretexts.org Such a reagent would act as a potent nucleophile, capable of forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters. wvu.edu Furthermore, it could be a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecular architectures. libretexts.org
Other Notable Reactions
Research has shown that this compound can act as an alkylating agent. It has been studied for its ability to react with biological nucleophiles, such as specific sites on nucleic acids. For instance, it has been shown to react with guanine (B1146940) residues of DNA, highlighting its electrophilic character.
Applications in Organic Synthesis
Precursor to Substituted Benzodioxoles
A primary application of 3'-Bromoisosafrole is its use as a key intermediate in the synthesis of other substituted benzodioxoles. Through nucleophilic substitution reactions, the bromo group can be replaced with a variety of other functional groups, leading to a diverse range of derivatives built upon the isosafrole scaffold.
Intermediate in the Synthesis of Pharmaceutical Scaffolds and other Bioactive Molecules
The benzodioxole structure is a recognized scaffold in medicinal chemistry. libretexts.org Intermediates like this compound are valuable in the construction of more elaborate molecules for biological testing. ontosight.ai While not a pharmaceutical ingredient itself, its reactive nature allows it to be a starting point for the synthesis of compounds that may be investigated for various pharmacological activities. ontosight.aimdpi.comnih.gov The ability to easily introduce new functionalities via the bromo group makes it a versatile tool for medicinal chemists exploring new bioactive chemical space.
Applications of 3 Bromoisosafrole As a Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo group in 3'-Bromoisosafrole makes it an effective electrophile for reactions with nucleophiles, facilitating the creation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in synthesizing more complex molecules. cam.ac.uk A notable application is found in biochemical and toxicological research, where it has been used to synthesize specific DNA adducts.
In a 1985 study, this compound was reacted with 2'-deoxyguanosine, a fundamental component of DNA. wikipedia.org This reaction yielded several adducts, including N²-(trans-isosafrol-3'-yl)deoxyguanosine. The purpose of synthesizing these complex molecules was to identify the specific products formed when metabolites of safrole and estragole (B85927) bind to DNA, providing insight into the mechanisms of chemical carcinogenesis. wikipedia.org The synthesis of these adducts demonstrates the utility of this compound in preparing targeted, complex molecular probes for scientific investigation. wikipedia.org
| Starting Intermediate | Reactant | Resulting Complex Molecule | Research Context | Reference |
|---|---|---|---|---|
| This compound | 2'-deoxyguanosine (dGuo) | N²-(trans-isosafrol-3'-yl)deoxyguanosine | Characterization of DNA adducts formed by carcinogenic esters. | wikipedia.org |
Role in Multi-Step Total Synthesis Endeavors
Total synthesis is a field of chemistry focused on the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. wikipedia.org These endeavors test the limits of synthetic methodology and often lead to the discovery of new chemical reactions. scripps.edu The goal is to construct intricate molecular architectures, which may possess important biological activities. epfl.ch
While this compound is a recognized precursor for various organic molecules, its specific inclusion as a key intermediate in a published, multi-step total synthesis of a complex natural product is not prominently documented in scientific literature. However, its role as a direct precursor to compounds in the 3,4-methylenedioxyamphetamine (MDMA) family is well-established. unodc.orgnih.gov The synthesis of these substances from isosafrole, via intermediates like 1-(3,4-methylenedioxyphenyl)-2-bromopropane, represents a multi-step synthetic sequence. nih.gov Given that this compound is an isomer and derivative of these precursors, its potential application in similar synthetic pathways is clear. These syntheses, while not typically categorized with the total synthesis of highly complex polycyclic natural products, are multi-step endeavors that transform a simple precursor into a more complex target molecule. unodc.orgnih.gov
Intermediate in the Preparation of Advanced Synthetic Building Blocks
In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups, allowing it to be used in the modular construction of larger, more complex compounds. epfl.ch this compound is itself a synthetic building block, but it also serves as an intermediate in the preparation of other, more advanced building blocks. Its utility lies in the ability to transform the bromo-propenyl group into other functionalities, thereby creating new reagents with tailored properties.
The allylic bromide is amenable to substitution reactions with a wide range of nucleophiles. For instance, reaction with an azide (B81097) source could yield an allylic azide, a precursor for amines or nitrogen-containing heterocycles. Similarly, displacement of the bromide with a cyanide ion would produce a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Each of these new molecules represents an advanced building block—a bifunctional molecule containing the intact benzodioxole ring and a new reactive handle for subsequent synthetic steps. The adducts formed with deoxyguanosine, as mentioned previously, can also be viewed as highly specialized building blocks for constructing modified oligonucleotides for biophysical studies. wikipedia.org
| Starting Building Block | Reaction Type | Potential Advanced Building Block | Potential Synthetic Application |
|---|---|---|---|
| This compound | Nucleophilic Substitution (e.g., with NaN3) | 3'-Azidoisosafrole | Precursor for primary amines via reduction (e.g., Staudinger reaction) or for triazole synthesis via click chemistry. |
| This compound | Nucleophilic Substitution (e.g., with KCN) | 3'-Cyanoisosafrole derivative | Can be hydrolyzed to a carboxylic acid or reduced to an amine, creating bifunctional building blocks. |
| This compound | Heck or Suzuki Coupling | Styrenyl or Aryl-substituted Isosafrole | Formation of new C-C bonds to build extended conjugated systems or complex scaffolds. |
| This compound | Reaction with Amines | 3'-Alkyl/Aryl-amino Isosafrole | Direct synthesis of amine derivatives as precursors for pharmacologically relevant structures. |
Advanced Analytical Techniques in Research of 3 Bromoisosafrole
Spectroscopic Characterization for Mechanistic Studies
Spectroscopic techniques are indispensable for probing the molecular structure and observing transformations during chemical reactions. By analyzing the interaction of electromagnetic radiation with molecules, researchers can confirm structures, identify functional groups, and follow the progression of a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of 3'-Bromoisosafrole and for monitoring its synthesis from precursors like isosafrole.
In a typical synthesis, the conversion of isosafrole to this compound can be tracked by observing specific changes in the ¹H NMR spectrum. The disappearance of the signals corresponding to the terminal vinyl protons of the isosafrole propenyl group and the appearance of new signals consistent with the brominated structure would indicate reaction progress. For structural confirmation, the chemical shifts, integration values (proton count), and coupling patterns (J-coupling) of the protons in the aromatic ring, the dioxole bridge, and the brominated side chain provide unambiguous evidence of the final product's identity. ipb.ptmdpi.comnih.gov Two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity between protons and carbons. ipb.pt
Table 1: Hypothetical ¹H NMR Data Comparison for Isosafrole and this compound This table illustrates the expected shifts based on general NMR principles for structural elucidation.
| Proton Assignment | Isosafrole (Expected δ, ppm) | This compound (Expected δ, ppm) | Key Observations for Reaction Monitoring |
|---|---|---|---|
| H-1' (CH=CH-CH₃) | ~6.3 (dq) | ~6.6 (dd) | Shift and change in multiplicity |
| H-2' (CH=CH-CH₃) | ~6.1 (dq) | ~6.4 (dd) | Shift and change in multiplicity |
| H-3' (CH=CH-CH₃) | ~1.8 (d) | - | Disappearance of methyl doublet |
| H-3' (CH=CH-CH₂Br) | - | ~4.1 (d) | Appearance of doublet for CH₂Br |
| Aromatic Protons | 6.7-6.9 | 6.7-7.0 | Minor shifts due to side-chain modification |
Mass Spectrometry (MS) for Product Identification and Pathway Analysis
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. wikipedia.org In the context of this compound research, MS is used to confirm the mass of the synthesized product and to identify intermediates and byproducts, which is crucial for understanding reaction pathways.
The mass spectrum of this compound would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak would appear as a pair of signals of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br, separated by 2 mass-to-charge units (m/z). researchgate.net This isotopic signature is a definitive indicator of a monobrominated compound.
Analysis of the fragmentation pattern provides further structural confirmation. High-energy ionization can cause the molecular ion to break apart in predictable ways. libretexts.orgyoutube.com For this compound, common fragmentation pathways would likely include the loss of a bromine radical (•Br) or cleavage of the propenyl side chain. wikipedia.org By identifying the masses of these fragments, researchers can piece together the structure of the parent molecule and elucidate the formation of any impurities. researchgate.net
**Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₉BrO₂) ** Molecular Weight calculated with ⁷⁹Br isotope.
| Ion | Formula | Predicted m/z | Significance |
|---|---|---|---|
| [M]⁺ | [C₁₀H₉BrO₂]⁺ | 240/242 | Molecular ion peaks showing bromine isotope pattern |
| [M-Br]⁺ | [C₁₀H₉O₂]⁺ | 161 | Loss of a bromine radical |
| [M-CH₂Br]⁺ | [C₉H₇O₂]⁺ | 147 | Cleavage of the C-C bond adjacent to the ring |
Infrared (IR) Spectroscopy for Functional Group Changes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. msu.edu It is an effective method for identifying the functional groups present in a molecule. rsc.org In the study of this compound, IR spectroscopy is used to monitor the conversion of functional groups during its synthesis.
The transformation of isosafrole to this compound would be evidenced by distinct changes in the IR spectrum. The spectrum of the starting material, isosafrole, would feature characteristic absorption bands for the C=C double bond stretch and the =C-H stretches and bends of the propenyl group. docbrown.info Upon successful bromination, these specific alkene-related peaks would diminish or disappear, while new peaks, such as the C-Br stretching vibration, would appear at lower frequencies. The characteristic absorptions for the aromatic ring and the methylenedioxy group would remain, confirming that these parts of the molecule were unaffected. vscht.czspectroscopyonline.com
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) This table highlights the expected changes in the IR spectrum upon conversion of Isosafrole to this compound.
| Functional Group | Vibrational Mode | Isosafrole (Typical Range) | This compound (Expected Range) | Interpretation |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Unchanged |
| Alkene C=C | Stretch | 1600-1650 | ~1640 (modified) | Shift or weakening of peak |
| Aromatic C=C | Stretch | 1400-1600 | 1400-1600 | Unchanged |
| Dioxole C-O | Stretch | 1200-1300 | 1200-1300 | Unchanged |
| Alkene =C-H | Bend (out-of-plane) | 960-970 | Absent or significantly shifted | Disappearance confirms reaction at double bond |
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatography is a set of laboratory techniques used for the separation of mixtures. In the research of this compound, chromatographic methods are essential for isolating the compound from the reaction mixture and for determining its purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.gov It is particularly useful for compounds that are not easily volatilized. In the context of this compound research, reversed-phase HPLC is the method of choice for purity assessment and reaction monitoring. mdpi.com
A typical HPLC method would involve injecting the reaction mixture onto a nonpolar stationary phase column (e.g., C18). mdpi.combrjac.com.br A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then used to elute the components. mdpi.com Compounds are separated based on their relative polarity; the less polar this compound would be retained longer on the column than more polar impurities. A UV detector is commonly used, as the aromatic ring in this compound absorbs UV light. nih.govnih.gov The purity of the product can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. brjac.com.br
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | e.g., 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. jfda-online.com It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. mdma.ch
Table 5: Typical Gas Chromatography (GC-MS) Conditions
| Parameter | Condition |
|---|---|
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold 2 min, then ramp 10 °C/min to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-400 m/z |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC×GC-TOF-MS) for Complex Mixture Analysis
The analysis of this compound, particularly within complex matrices such as reaction mixtures or environmental samples, necessitates the use of advanced analytical techniques that couple powerful separation methods with highly sensitive and specific detection systems. nih.gov Hyphenated techniques, which combine a separation technique (like gas or liquid chromatography) with a spectroscopic technique (like mass spectrometry), are indispensable for the unambiguous identification and quantification of target analytes and their related impurities. ajrconline.orgsaspublishers.com These methods provide the resolution and structural information required to navigate the chemical complexity of samples containing isomers and trace-level components. ijfmr.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile compounds. ajrconline.org In the context of this compound, which is amenable to GC analysis, this technique offers robust separation and definitive structural identification. mdma.ch Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. mdpi.com As the separated components elute from the column, they are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). nih.gov
The mass spectrum produced is a molecular fingerprint, providing information about the molecular weight and fragmentation pattern of the compound. researchgate.net For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak and distinct isotopic patterns due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). This isotopic signature is a powerful diagnostic tool for identifying brominated compounds in a complex mixture.
In the analysis of clandestine laboratory samples, GC-MS is frequently used to identify precursors, intermediates, and final products. mdma.ch For instance, the analysis of sassafras oil treated with hydrobromic acid (HBr) via GC-MS reveals the presence of not only the main product, 1-(3,4-methylenedioxyphenyl)-2-bromopropane, but also its regioisomer and unreacted starting materials like safrole and its isomers, cis- and trans-isosafrole. mdma.ch The interpretation of fragment ions in the mass spectra allows for the structural elucidation of these closely related compounds. ajrconline.org
Table 1: Illustrative GC-MS Parameters for Analysis of Isosafrole-Related Compounds This table is a representative example based on typical analytical methods for similar compounds.
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-600 amu |
| Expected Characteristic Ions for Isosafrole (m/z) | 162 (M+), 131, 104, 77 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are less volatile, thermally labile, or require higher sensitivity for detection at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a superior alternative. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. ijsdr.org LC-MS/MS employs two stages of mass analysis (tandem mass spectrometry), which provides exceptional selectivity and sensitivity, particularly in complex biological or environmental matrices. nih.gov
The most common ionization techniques for LC-MS are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are "soft" ionization methods that typically produce an intact molecular ion or a protonated/deprotonated molecule ([M+H]+ or [M-H]-). ijsdr.org This precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of target analytes at very low concentrations, even in the presence of significant background noise. mdpi.com
In the analysis of this compound, an LC-MS/MS method would involve optimizing the chromatographic separation on a reverse-phase column (e.g., C18) and identifying unique precursor-to-product ion transitions. nih.gov This would enable the development of a highly selective method to quantify this compound and distinguish it from its isomers and other related substances. mdpi.com
Table 2: Hypothetical LC-MS/MS MRM Parameters for this compound This table is illustrative, as specific transitions must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | [M+H]+ ~241/243 | Fragment 1 | Fragment 2 | To be optimized |
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
For exceedingly complex mixtures, such as essential oils or unrefined synthetic products containing numerous isomers and trace impurities, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides a significant enhancement in separation power. nih.gov In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a short, fast column before detection. mdpi.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of compounds that would co-elute in a one-dimensional GC separation. nih.gov
When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), the system becomes even more powerful. uliege.be TOF-MS instruments offer high-speed data acquisition, which is necessary to capture the very narrow peaks produced by the second-dimension column, and provide full-spectrum data for all detected peaks. mdpi.com This allows for the identification of unknown compounds through library matching and the deconvolution of co-eluting peaks. uliege.be The enhanced separation and sensitivity of GC×GC-TOF-MS make it an ideal tool for forensic profiling of sassafras oil samples, enabling the discrimination of samples based on their minor constituents and impurity profiles. nih.gov This capability would be directly applicable to the detailed characterization of a complex mixture containing this compound, allowing for the identification of synthesis byproducts, isomers, and other trace impurities that could provide valuable chemical intelligence. nih.gov
Table 3: Comparison of Advanced Hyphenated Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages | Limitations |
|---|---|---|---|
| GC-MS | Routine identification and quantification of volatile/semi-volatile compounds. | Robust, extensive libraries for identification, good for structural elucidation via fragmentation. nih.govajrconline.org | Requires analyte to be thermally stable and volatile; limited separation for highly complex mixtures. nih.gov |
| LC-MS/MS | Trace quantification of a wide range of polarity and volatility; analysis of thermally labile compounds. | High sensitivity and selectivity (MRM), applicable to non-volatile compounds, less sample preparation for some matrices. nih.govnih.gov | Matrix effects can cause ion suppression; less extensive libraries compared to GC-MS EI. |
| GC×GC-TOF-MS | In-depth characterization and fingerprinting of highly complex mixtures. | Vastly superior separation power, increased sensitivity, provides structured chromatograms for sample comparison. nih.govmdpi.com | Complex data processing, higher instrument cost and complexity. |
Computational Chemistry and Theoretical Studies of 3 Bromoisosafrole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. mdpi.commpg.de These methods, such as Density Functional Theory (DFT) or ab initio molecular orbital theories, can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior and reactivity. nih.govmdpi.com Despite the power of these techniques, specific quantum chemical studies focused on the electronic structure and reactivity of 3'-Bromoisosafrole are not found in the available scientific literature.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO. mnstate.edu A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.eduirjweb.com
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. mnstate.edulibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons, acting as an electrophile. mnstate.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap generally signifies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable. irjweb.comwuxibiology.com
While MO analysis is a standard computational procedure, specific calculations detailing the HOMO-LUMO energies and their corresponding energy gap for this compound have not been reported in peer-reviewed literature. Such a study would be valuable for predicting its reactivity in various chemical environments.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. fiveable.melibretexts.org For a chemical reaction, the PES illustrates the energy landscape that connects reactants, transition states, and products. fiveable.mehuntresearchgroup.org.uk By mapping the PES, chemists can identify the most probable reaction pathway, known as the minimum energy path. fiveable.me
Key features of a PES include:
Minima: These points correspond to stable or metastable structures, such as reactants, products, and intermediates. umn.edu
Saddle Points: A first-order saddle point represents a transition state—the highest energy point along the lowest energy path between two minima. fiveable.meumn.edu The energy difference between the reactants and the transition state is the activation energy barrier.
Mapping the PES for reactions involving this compound would provide fundamental insights into its reaction mechanisms, such as substitution or addition reactions at the propenyl side chain. However, no such specific PES maps for this compound are available in the scientific literature.
Molecular Dynamics Simulations of Reaction Processes
Molecular Dynamics (MD) is a simulation technique used to study the physical movements of atoms and molecules over time. bonvinlab.orgmatlantis.com By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. bonvinlab.orgmatlantis.com This method allows researchers to observe processes that are difficult to access experimentally, providing a "computational microscope" to view atomic-scale events. stanford.edu
MD simulations can be performed under various statistical ensembles, such as the NVE (constant number of particles, volume, and energy) or NPT (constant number of particles, pressure, and temperature) ensembles, to mimic different experimental conditions. matlantis.comdtu.dk For reaction processes, MD can be used to explore conformational changes, solvent effects, and the dynamics of crossing energy barriers. While MD simulations have been applied to other brominated compounds to study their dynamics and interactions, no published MD studies specifically simulating the reaction processes of this compound could be identified. nih.gov
Prediction and Modeling of Reaction Mechanisms and Transition States
Theoretical models can predict the geometry of transition states, which are inherently unstable and transient, making them extremely difficult to characterize experimentally. umn.edu Understanding the structure of a transition state is crucial for explaining the stereochemistry and regioselectivity of a reaction. Although general mechanisms for reactions of similar compounds (e.g., electrophilic addition to alkenes) are well-established, specific computational models predicting the precise reaction mechanisms and transition state structures for this compound are absent from the literature.
Computational Design of Novel Synthetic Routes
The computational design of synthetic pathways, often referred to as computer-assisted synthesis planning or retrosynthesis, is a growing area of chemical informatics. rsc.org These methods use sophisticated algorithms to search databases of known chemical reactions to identify plausible synthetic routes to a target molecule. rsc.orgplos.org The goal is to devise novel, efficient, and cost-effective syntheses by identifying common intermediates and optimal reaction sequences. rsc.org
This approach can significantly accelerate the process of drug discovery and materials science by streamlining the synthesis of target libraries or complex molecules. rsc.orgrsc.org While this compound is noted as a synthetic derivative of isosafrole, there is no evidence in the literature of computational tools being specifically employed to design or optimize novel synthetic routes for its production. ontosight.ai
Data Tables
Due to the lack of specific published computational research on this compound, no data tables containing calculated properties (e.g., HOMO-LUMO energies, reaction barriers) can be generated. The creation of such tables would require performing original, peer-reviewed computational studies on the molecule.
Environmental Considerations in 3 Bromoisosafrole Synthesis Research
Methodologies for Assessing Environmental Footprint of Synthetic Processes
To quantify the environmental impact of a synthetic process, researchers utilize a variety of metrics and assessment tools. These methodologies provide a framework for comparing different synthetic routes and identifying areas for improvement. researchgate.netnih.gov
Life Cycle Assessment (LCA): LCA is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. unimore.itmdpi.comrsc.org For a chemical synthesis, this would involve analyzing the inputs of raw materials and energy, and the outputs of emissions and waste. mdpi.comresearchgate.net LCA can be instrumental in the early design stages of a laboratory procedure to identify potential environmental hotspots. unimore.it By comparing different synthesis variations, such as the use of different solvents or reagents, LCA can guide the optimization of a reaction to minimize its environmental burden. unimore.it The Product Environmental Footprint (PEF) and Organisation Environmental Footprint (OEF) are specific LCA-based methods developed to standardize the measurement and communication of the life cycle environmental performance of products and organizations. ecoinvent.orgeuropa.euecochain.com
Green Chemistry Metrics: Several key metrics have been developed to assess the "greenness" of a chemical process. These metrics focus on material efficiency and waste generation. researchgate.netwikipedia.org
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net It provides a theoretical measure of how efficiently a reaction uses its starting materials.
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org It provides a simple and effective measure of the waste generated by a process.
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used in the synthesis. nih.gov It offers a comprehensive view of the mass balance of a chemical process. nih.gov
Effective Mass Yield (EMY): This metric quantifies the percentage of the final product's mass relative to the mass of all non-benign reagents used in the synthesis. wikipedia.org A benign substance is defined as one with no associated environmental risk, such as water or dilute saline solutions. wikipedia.org
These metrics can be used individually or in combination to provide a detailed assessment of a synthesis's environmental performance. researchgate.net Software tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) can provide a comprehensive analysis by considering all chemicals used, including solvents, catalysts, and byproducts. nih.gov
Below is an interactive data table summarizing key green chemistry metrics.
| Metric | Formula | Description |
| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. researchgate.net |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | Quantifies the amount of waste generated per unit of product. wikipedia.org |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | Represents the percentage of reactant mass that ends up in the final product. nih.gov |
| Effective Mass Yield (EMY) | Mass of Product / Mass of Non-Benign Reagents | Calculates the yield relative to the mass of hazardous and toxic reagents used. wikipedia.org |
Research on Sustainable Synthetic Alternatives and Greener Methodologies
The principles of green chemistry guide the development of more environmentally benign synthetic methods. nih.govrsc.org This involves exploring alternative reagents, solvents, and reaction conditions to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netneuroquantology.com
For the synthesis of brominated compounds like 3'-Bromoisosafrole, research has focused on developing alternatives to traditional brominating agents like molecular bromine, which can be hazardous to handle. cambridgescholars.comacs.org Oxidative bromination, which uses a bromide anion source and an oxidant, is considered a "greener" approach. acs.orgnih.gov The use of molecular oxygen (from air) as the oxidant is particularly attractive due to its low cost and availability. acs.org Transition-metal-free aerobic bromination promoted by ionic liquids has been established as an efficient and chemoselective method. acs.orgnih.gov
The modification of allylbenzenes, the parent structure of isosafrole, is another area where greener methodologies are being explored. Research has focused on developing catalytic systems that are more efficient and environmentally friendly than traditional methods. uoregon.edu This includes the use of earth-abundant first-row transition metals like nickel, cobalt, and iron as catalysts to replace more expensive and environmentally detrimental precious metals like platinum and palladium. uoregon.edu Additionally, the use of commercially available and modular silanes as hydride sources offers a milder alternative to harsh acidic conditions. uoregon.edu
Recent advancements in the oxidation of allylbenzene (B44316) derivatives include the use of laccase-catalyzed oxidation and water-soluble palladium nanoparticles for anti-Markovnikov oxidation, which can be performed under milder and greener conditions. univ-cotedazur.frnih.gov The use of water as a solvent, facilitated by techniques like micellar catalysis, is also a significant step towards more sustainable organic synthesis. rsc.orgsci-hub.se
Waste Stream Characterization and Management in Laboratory Synthesis
The synthesis of any chemical compound in a laboratory setting generates waste that must be managed responsibly to protect human health and the environment. vumc.orgptb.de Laboratory chemical waste is broadly defined and includes unused or leftover chemicals, spilled materials, and contaminated items. vumc.org
Waste Characterization: Proper characterization of waste streams is the first step in effective waste management. energy.gov This involves identifying the chemical, physical, and radiological (if applicable) properties of the waste. energy.gov For organic synthesis, waste streams can be complex mixtures. Techniques like High-Resolution Magic-Angle Spinning (HR-MAS) NMR spectroscopy can be used to characterize the chemical compounds present in organic waste. mdpi.com In the synthesis of this compound, the waste stream would likely contain:
Unreacted starting materials: Isosafrole and the brominating agent.
Solvents: The organic solvents used in the reaction and purification steps.
Byproducts: Any secondary products formed during the reaction.
Aqueous waste: From extraction and washing steps, potentially containing salts and water-soluble organic compounds.
Solid waste: Such as used chromatography media (e.g., silica (B1680970) gel) and contaminated lab supplies.
Waste Management: Laboratories must adhere to strict guidelines for the collection, storage, and disposal of hazardous waste. vumc.orgupenn.edu Key management practices include:
Waste Minimization: The primary goal is to reduce the amount of waste generated. upenn.eduwatercorporation.com.au This can be achieved by ordering smaller quantities of chemicals, reducing the scale of experiments, and substituting hazardous chemicals with less hazardous alternatives. upenn.eduwatercorporation.com.au
Segregation: Incompatible waste streams should be collected and stored in separate, properly labeled containers. ptb.dewatercorporation.com.au For example, halogenated and non-halogenated organic solvents should be segregated. iip.res.in
Proper Storage: Waste containers must be made of compatible materials, kept closed, and stored in designated, well-ventilated areas. vumc.orgptb.de
Disposal: Hazardous waste must be disposed of through authorized programs and not poured down the sink or evaporated in fume hoods. vumc.org
The following table outlines common waste streams in organic synthesis and their general management procedures.
| Waste Stream | Composition | Management and Disposal |
| Halogenated Organic Solvents | Chlorinated, brominated, or fluorinated solvents. | Collect in a designated, labeled container. Must be disposed of as hazardous waste. iip.res.in |
| Non-Halogenated Organic Solvents | Alcohols, ethers, ketones, hydrocarbons. | Collect in a separate, labeled container. Must be disposed of as hazardous waste. iip.res.in |
| Aqueous Waste | Water from extractions and washes, may contain acids, bases, salts, and dissolved organics. | Neutralize if acidic or basic. Depending on the contaminants, may require treatment before disposal or collection as hazardous waste. ptb.de |
| Solid Waste | Used chromatography media, drying agents, filter paper, contaminated gloves. | Collect in a designated solid waste container. If contaminated with hazardous chemicals, it must be treated as hazardous waste. vumc.org |
| Unreacted Reagents | Excess starting materials and reagents. | Should be treated as chemical waste and disposed of according to their specific hazards. vumc.org |
Impact of Reagents and Solvents on Research Sustainability
Reagents: The use of bromine and brominated compounds in chemical synthesis requires careful consideration of their environmental and health impacts. acsgcipr.orgresearchgate.net Bromine is corrosive and its vapors are toxic. heilprocessequipment.com Organobromine compounds can be persistent in the environment and some have been linked to adverse health effects. acsgcipr.orgnih.gov For instance, some brominated flame retardants are known to be persistent and bioaccumulative. nih.gov The use of elemental bromine also has poor atom economy in many reactions. acs.org
Greener alternatives to traditional brominating agents aim to reduce these impacts. Using bromide salts like sodium bromide (NaBr) in combination with an oxidant is a step towards a more sustainable process. nih.gov The development of catalytic systems that can use these safer bromine sources is a key area of research. acs.org
Solvents: Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. garph.co.ukorientjchem.org Many are derived from non-renewable fossil fuels. neuroquantology.com The drive towards green chemistry has led to the development and promotion of more sustainable or "green" solvents. neuroquantology.comorientjchem.org
Green solvents are typically characterized by:
Low Toxicity and Environmental Impact: They are designed to be less harmful to humans and ecosystems. orientjchem.org
Renewable Sourcing: Many are derived from biomass, such as bio-based solvents. neuroquantology.com
Biodegradability: They break down naturally in the environment, reducing their persistence. orientjchem.org
Recyclability: Solvents like supercritical CO2 and water can often be recycled and reused, reducing waste. orientjchem.org
Examples of greener solvents include water, supercritical fluids, ionic liquids, and bio-based solvents. neuroquantology.comsci-hub.se The selection of a solvent should be based on a comprehensive assessment of its entire life cycle, from production to disposal. sci-hub.se Solvent selection guides, often based on Environmental, Safety, and Health (ESH) rankings, can assist researchers in making more sustainable choices. garph.co.uk
Q & A
Basic: What are the standard synthetic routes for 3'-Bromoisosafrole, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
this compound is typically synthesized via electrophilic aromatic substitution, where bromine is introduced into the isosafrole structure. Key steps include:
- Reaction Optimization : Control reaction temperature (0–5°C for bromine addition) to minimize side products like dibrominated analogs .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.
- Characterization :
- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with literature values to confirm substitution patterns .
- GC-MS : Verify molecular ion peaks (m/z 212 for [M]<sup>+</sup>) and fragmentation patterns.
- Melting Point Analysis : Discrepancies >2°C from literature values indicate impurities .
Advanced: How can researchers resolve contradictions in reported reaction yields of this compound across different studies?
Methodological Answer:
Contradictory yields often stem from variations in reaction conditions or characterization methods. To address this:
- Replicate Protocols : Systematically test parameters (e.g., solvent polarity, catalyst loading) using factorial experimental designs .
- Meta-Analysis : Tabulate published data (example below) to identify trends or outliers:
| Study | Catalyst | Solvent | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| A | AlCl₃ | CH₂Cl₂ | 62 | 98% |
| B | FeBr₃ | CCl₄ | 48 | 89% |
- Data Normalization : Compare yields relative to purity metrics, as impure products may inflate reported values .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to bromine’s volatility and toxicity .
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .
Advanced: What computational chemistry approaches are suitable for studying the electronic effects of bromine substitution in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, bromine’s electron-withdrawing effect reduces HOMO density at the para position .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents enhance electrophilic substitution kinetics) .
- Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .
Basic: How should researchers design kinetic studies to investigate the thermal stability of this compound?
Methodological Answer:
- Isothermal Methods : Heat samples at fixed temperatures (e.g., 50°C, 70°C) and monitor degradation via HPLC at intervals .
- Arrhenius Analysis : Plot ln(k) vs. 1/T to calculate activation energy (Eₐ). Atypical Eₐ values (>100 kJ/mol) suggest complex degradation pathways .
Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound-mediated reactions?
Methodological Answer:
- Radical Traps : Add TEMPO to reaction mixtures; significant yield reduction indicates radical intermediates .
- Solvent Effects : Ionic pathways dominate in polar solvents (e.g., DMF), while non-polar solvents (e.g., benzene) favor radicals .
- ESR Spectroscopy : Detect radical signals (e.g., g ≈ 2.0) under inert conditions .
Basic: What spectroscopic "red flags" indicate impurities in this compound synthesis?
Methodological Answer:
- NMR : Extra peaks in the aromatic region (>7 ppm) suggest unreacted isosafrole or di-substituted byproducts .
- IR Spectroscopy : A C-Br stretch at 550–650 cm⁻¹ confirms bromination; absence implies incomplete reaction .
Advanced: How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
